molecular formula C18H17BrClNO4 B2926747 Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate CAS No. 338417-20-2

Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate

Cat. No. B2926747
CAS RN: 338417-20-2
M. Wt: 426.69
InChI Key: JTNLSOXQLYZOTO-FBHDLOMBSA-N
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Description

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a compound with the CAS Number: 5445-25-0 . It has a molecular weight of 277.54 . It’s a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with zinc to form a zinc enolate . The resulting compound can then condense with carbonyl compounds to give β-hydroxy-esters .


Molecular Structure Analysis

The molecular structure of Ethyl 2-bromo-2-(4-chlorophenyl)acetate can be represented by the formula C10H10BrClO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving “Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate” are not available, similar compounds like Ethyl bromoacetate are known to react with zinc to form a zinc enolate . This can then condense with carbonyl compounds to give β-hydroxy-esters .


Physical And Chemical Properties Analysis

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is a liquid at room temperature . It has a molecular weight of 277.54 and is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Chemical Synthesis and Modification

The research on related compounds focuses on the synthesis of novel organic compounds with potential applications in various fields, including materials science and medicinal chemistry. For instance, the synthesis of bromophenol derivatives with modifications has been studied for their potential as bioactive compounds (Boztaş et al., 2019). These methodologies can be applied to synthesize and modify "Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate," exploring its applications in biology or material science.

Antioxidant Properties

Studies on related bromophenols from marine algae have shown significant antioxidant activities (Li et al., 2011). This suggests that structurally similar compounds, including "Ethyl 2-(4-bromo-2-{[(4-chlorophenyl)imino]methyl}-6-methoxyphenoxy)acetate," could potentially be explored for their antioxidant properties, which are valuable in pharmaceutical and food industries.

Safety and Hazards

Ethyl 2-bromo-2-(4-chlorophenyl)acetate is classified as a dangerous compound . It has a GHS05 pictogram and the signal word is "Danger" . The hazard statements include H314 . Precautionary statements include P301+P330+P331;P303+P361+P353;P363;P304+P340;P310;P321;P260;P264;P280;P305+P351+P338;P405;P501 .

properties

IUPAC Name

ethyl 2-[4-bromo-2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO4/c1-3-24-17(22)11-25-18-12(8-13(19)9-16(18)23-2)10-21-15-6-4-14(20)5-7-15/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNLSOXQLYZOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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